molecular formula C8H15BrO B13161404 2-(Bromomethyl)-2-ethyloxane

2-(Bromomethyl)-2-ethyloxane

Cat. No.: B13161404
M. Wt: 207.11 g/mol
InChI Key: DYKDPXRVZFKPSK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-ethyloxane is a high-purity organic building block of significant interest in advanced chemical synthesis. This compound features a bromomethyl group attached to an oxane (tetrahydropyran) ring, making it a valuable electrophile in nucleophilic substitution reactions. Researchers can utilize this reagent to introduce a 2-ethyloxane moiety into more complex molecular architectures, a transformation particularly useful in the development of novel pharmaceuticals and functional materials . The bromomethyl functional group is a key handle for further chemical modification, enabling the synthesis of a wide range of derivatives for structure-activity relationship studies or the creation of new chemical entities . As an alkylating agent, this compound should be handled with care. It is recommended to use appropriate personal protective equipment, including gloves, eye protection, and suitable respiratory equipment if dust is generated . Store in a cool, dry place, and refer to the Safety Data Sheet for detailed handling and disposal information. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

2-(bromomethyl)-2-ethyloxane

InChI

InChI=1S/C8H15BrO/c1-2-8(7-9)5-3-4-6-10-8/h2-7H2,1H3

InChI Key

DYKDPXRVZFKPSK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCO1)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 2 Ethyloxane

De Novo Synthetic Routes to the 2-Ethyloxane Core with Bromomethyl Introduction

De novo synthesis offers a versatile platform for accessing 2-(bromomethyl)-2-ethyloxane, primarily through the cyclization of carefully designed acyclic precursors. These methods allow for the precise placement of the ethyl and bromomethyl (or a precursor hydroxymethyl) group at the C2 position.

Intramolecular Cyclization Strategies

Intramolecular cyclization of unsaturated diols is a prominent strategy for the formation of substituted tetrahydropyrans. In the context of this compound, a key precursor would be a molecule such as 3-ethyl-3-(hydroxymethyl)hept-6-en-1-ol. The synthesis of this specific diol has not been extensively documented, but analogous structures can be prepared through standard organic transformations. The subsequent cyclization can be promoted by various reagents.

One effective method is the intramolecular hydroalkoxylation of an unsaturated alcohol. This reaction can be catalyzed by acids or metal complexes. For instance, the acid-catalyzed cyclization of allylsilyl alcohols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity, including the formation of a quaternary stereocenter at the C2 position. uva.es This approach offers a pathway to stereocontrolled synthesis.

The general reaction conditions for such intramolecular cyclizations are summarized in the table below:

Cyclization MethodCatalyst/ReagentPrecursor TypeKey Features
Acid-Catalyzed HydroalkoxylationBrønsted or Lewis AcidsUnsaturated Diol/AlcoholAtom economical, can be highly stereoselective.
Oxymercuration-DemercurationHg(OAc)₂, NaBH₄Unsaturated AlcoholClassic method, often proceeds with Markovnikov selectivity.
Palladium-Catalyzed CyclizationPd(II) catalystsUnsaturated HydroperoxidesForms cyclic peroxides, adaptable for ether synthesis.

Precursor Functionalization and Bromination Techniques

A common and practical approach within the de novo framework involves the synthesis of a precursor molecule, 2-ethyl-2-(hydroxymethyl)oxane, followed by the conversion of the primary alcohol to the corresponding bromide.

The synthesis of 2-ethyl-2-(hydroxymethyl)oxane can be envisioned through several routes, including the Prins cyclization. The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org For the target molecule, a reaction between a suitable homoallylic alcohol and formaldehyde or a formaldehyde equivalent could construct the desired 2,2-disubstituted tetrahydropyran (B127337) skeleton.

Once the precursor alcohol, 2-ethyl-2-(hydroxymethyl)oxane, is obtained, the hydroxymethyl group can be converted to a bromomethyl group using standard brominating agents. Phosphorus tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide or N-bromosuccinimide) are commonly employed for this transformation. commonorganicchemistry.comorgosolver.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com These reactions typically proceed via an Sₙ2 mechanism.

Bromination ReagentTypical ConditionsMechanismNotes
Phosphorus Tribromide (PBr₃)Pyridine or neatSₙ2Effective for primary and secondary alcohols. orgosolver.commasterorganicchemistry.commasterorganicchemistry.com
Appel Reaction (PPh₃/CBr₄ or NBS)Inert solvent (e.g., CH₂Cl₂)Sₙ2Mild conditions, good for sensitive substrates. commonorganicchemistry.com
Thionyl Bromide (SOBr₂)VariesSₙ2Highly reactive. commonorganicchemistry.com

Targeted Introduction of the Bromomethyl Group to Pre-formed Oxane Skeletons

An alternative synthetic strategy involves the modification of an existing oxane ring. This approach is contingent on the availability of a suitable starting material, such as 2-ethyl-2-methyloxane, and a method for the selective functionalization of the methyl group.

Selective Bromination Reactions

The direct and selective bromination of an unactivated methyl group on a pre-formed 2-ethyloxane ring presents a significant synthetic challenge. Radical halogenation reactions often lack the desired regioselectivity and can lead to a mixture of products. At present, there is a lack of established, high-yielding methods for the site-selective bromination of such a substrate to afford this compound.

One-Pot Synthesis Approaches

While a true one-pot synthesis of this compound from simple starting materials has not been reported, multi-step sequences performed in a single reaction vessel without isolation of intermediates are conceivable. For example, the formation of the oxane ring via an intramolecular cyclization could potentially be followed by an in-situ bromination of a precursor alcohol. However, the compatibility of the reagents and reaction conditions for both the cyclization and bromination steps would need to be carefully optimized to avoid side reactions and ensure a good yield of the final product.

Stereochemical Control in this compound Synthesis

The C2 carbon of this compound is a quaternary stereocenter, and therefore, the molecule is chiral. The stereoselective synthesis of this compound requires careful control during the ring-forming step.

Intramolecular cyclization reactions, particularly those that proceed through a chair-like transition state, can exhibit high levels of diastereoselectivity. uva.esrsc.orgrsc.org In such transition states, bulky substituents tend to occupy equatorial positions to minimize steric strain, which can dictate the stereochemical outcome at the newly formed stereocenters. For the synthesis of 2,2-disubstituted tetrahydropyrans, enantioselective "clip-cycle" approaches using chiral catalysts have been developed, offering high enantioselectivity. rsc.orgrsc.orgwhiterose.ac.uk These methods often involve the intramolecular oxa-Michael addition of an alcohol to an activated alkene.

The stereochemistry of the final product can also be influenced by the stereochemistry of the acyclic precursor. By using enantiomerically pure starting materials for the synthesis of the cyclization precursor, it is possible to obtain the desired enantiomer of the final product.

Catalytic Systems and Methodologies for this compound Derivatization

Transition Metal-Mediated Syntheses

There is no specific information available in the surveyed scientific literature regarding the use of transition metal catalysts for the derivatization of this compound. General methodologies for cross-coupling reactions, such as those catalyzed by palladium, nickel, or copper, are frequently employed for C-C, C-N, and C-O bond formation with alkyl halides. However, the application of these systems to this compound, including specific catalysts, ligands, reaction conditions, and resulting product yields, has not been reported.

Organocatalytic Transformations

Similarly, a thorough search of the scientific literature reveals no specific examples of organocatalytic transformations involving this compound. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Common applications include asymmetric substitutions and annulations. Despite the broad utility of organocatalysts, their specific application to the derivatization of this compound is not documented in available research findings.

Due to the absence of specific research data, the generation of data tables detailing research findings for the catalytic derivatization of this compound is not possible.

Reaction Mechanisms of 2 Bromomethyl 2 Ethyloxane

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group is the primary site for nucleophilic attack. However, the substrate's structure, analogous to a neopentyl halide, imposes significant constraints on classical substitution pathways. quora.comdoubtnut.com The carbon atom to which the bromomethyl group is attached (C2) is a quaternary center, leading to substantial steric hindrance.

The two primary mechanisms for nucleophilic substitution, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), are both significantly disfavored for 2-(Bromomethyl)-2-ethyloxane in their direct forms.

The SN2 pathway requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. In this compound, the bulky ethyl group and the oxane ring at the adjacent C2 position effectively shield the electrophilic carbon from this approach. libretexts.orglibretexts.org This steric hindrance drastically reduces the rate of SN2 reactions, making them extremely slow compared to less hindered primary alkyl halides. acs.orgstackexchange.com Studies on analogous neopentyl systems have shown that SN2 reaction rates can be retarded by a factor of up to 10⁵. acs.org

The SN1 pathway involves the formation of a carbocation intermediate upon the departure of the leaving group. For this compound, this would result in a highly unstable primary carbocation. doubtnut.com The formation of this high-energy intermediate is energetically unfavorable, making the direct SN1 pathway unlikely under typical conditions. stackexchange.com However, if conditions force the departure of the bromide ion, the resulting carbocation will not persist and will instead undergo immediate rearrangement, as discussed in section 3.4.

CharacteristicSN1 Pathway AnalysisSN2 Pathway Analysis
Rate LawRate = k[Substrate] (Unimolecular)Rate = k[Substrate][Nucleophile] (Bimolecular)
Substrate StructureHighly unfavorable due to primary carbocation formation. doubtnut.comHighly unfavorable due to severe steric hindrance (neopentyl-like structure). libretexts.orgacs.org
Carbocation IntermediateYes, but a highly unstable primary carbocation that would immediately rearrange. stackexchange.comNo, proceeds through a five-coordinate transition state.
StereochemistryLeads to racemization (if a chiral center is formed).Leads to inversion of configuration. savemyexams.com
Overall FeasibilityVery low, unless forced and always accompanied by rearrangement.Extremely slow to negligible. stackexchange.com

The C2 carbon of the oxane ring is a prochiral center. A nucleophilic substitution at the bromomethyl carbon creates a new molecule where this C2 carbon is now a stereocenter, provided the incoming nucleophile is different from the other substituents. The stereochemical outcome is intrinsically linked to the reaction mechanism. ochemtutor.com

In a theoretical SN2 reaction , the backside attack would lead to a predictable inversion of configuration at the methylene (B1212753) carbon. However, the chirality of the final product would be determined by the Cahn-Ingold-Prelog priority of the incoming nucleophile relative to the other groups. savemyexams.com

In a theoretical SN1 reaction , the formation of a planar primary carbocation would allow the nucleophile to attack from either face, leading to a racemic mixture of enantiomers. libretexts.org

Given that neither a pure SN1 nor SN2 reaction is favored, the most probable outcome under conditions that promote substitution involves carbocation rearrangement (see 3.4), which complicates the stereochemical prediction. The stereochemistry of the final product would depend on the stereoelectronics of the rearrangement step and the subsequent nucleophilic attack on the rearranged, more stable carbocation.

The nature of the leaving group is a critical factor in nucleophilic substitution reactions. The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups. Bromine is considered a good leaving group. The reactivity of 2-(halomethyl)-2-ethyloxane would follow the general trend for alkyl halides, where iodides are the most reactive and fluorides are the least reactive. acs.org Sulfonate esters, such as tosylate and triflate, are excellent leaving groups and could be used to enhance the substrate's reactivity in substitution reactions, although the mechanistic hurdles of steric hindrance and rearrangement would remain. acs.org

Leaving GroupChemical FormulaRelative ReactivityConjugate Acid pKa
IodideI⁻Very High-10
BromideBr⁻High-9
ChlorideCl⁻Moderate-7
FluorideF⁻Very Low3.2
TriflateCF₃SO₃⁻Excellent~ -14
TosylateCH₃C₆H₄SO₃⁻Excellent~ -2.8

Radical Reaction Pathways Involving the Bromomethyl Moiety

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by heat or ultraviolet (UV) light in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. rsc.orgnih.gov This generates a primary alkyl radical.

This compound + Initiator → 2-(Ethyl)-2-(methylradical)oxane + Br•

Once formed, this primary radical can undergo several key reactions:

Intermolecular Reactions: The radical can abstract a hydrogen atom from a donor molecule or add across a π-bond in an intermolecular fashion.

Intramolecular Hydrogen Atom Transfer (HAT): The radical center can abstract a hydrogen atom from another position within the same molecule. A 1,5-HAT from the C6 position of the oxane ring is plausible, leading to a more stable secondary or tertiary radical on the ring, depending on substitution. rsc.org

Radical Cyclization/Ring Opening: The oxane ring itself can be involved. The initial radical could induce ring opening via β-scission, a process observed in related cyclic ether radicals. warwick.ac.uk This would lead to an acyclic radical intermediate.

Electrophilic and Nucleophilic Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated ether and is generally unreactive under neutral or basic conditions. msu.edu Its reactivity is primarily centered on the oxygen atom.

Nucleophilic Character: The lone pairs of electrons on the oxygen atom impart Lewis basicity. The oxygen can be protonated by strong acids, activating the ring.

Electrophilic Reactivity (Ring Opening): Upon protonation, the oxane ring becomes susceptible to nucleophilic attack, leading to ring-opening. pearson.comorganic-chemistry.org A nucleophile can attack either C2 or C6. Attack at the more substituted C2 would be favored under SN1-like conditions (due to the formation of a more stable tertiary oxocarbenium ion), while attack at the less hindered C6 would be favored under SN2-like conditions. The presence of the electron-withdrawing bromomethyl group at C2 would influence the electronic properties and potentially the regioselectivity of this process. acs.org

Rearrangement Processes Induced by the Bromomethyl Group

Rearrangement processes are a dominant feature of the chemistry of neopentyl-type systems, particularly under conditions that favor carbocation formation (e.g., SN1 or E1 conditions). stackexchange.com If the bromide ion departs from this compound, the resulting unstable primary carbocation will undergo a rapid 1,2-shift to form a more stable carbocation. wikipedia.orgmychemblog.com

Two primary rearrangement pathways are plausible:

Wagner-Meerwein Rearrangement (1,2-Alkyl Shift): The most likely pathway involves the migration of the adjacent ethyl group from C2 to the methylene carbon. This rearranges the unstable primary carbocation into a more stable tertiary carbocation centered on C2 of the oxane ring. wikipedia.orgsioc-journal.cn This new carbocation can then be trapped by a nucleophile or solvent molecule, or it can undergo elimination to form an alkene.

Ring Expansion Rearrangement: A 1,2-shift involving one of the ring carbons (C-C bond migration) could also occur. For instance, migration of the C2-C3 bond to the exocyclic methylene carbon would result in the expansion of the six-membered oxane ring to a seven-membered oxepane (B1206615) ring with a carbocationic center.

These rearrangement reactions are often faster than direct nucleophilic attack on the primary center, meaning that products derived from rearrangement are frequently the major or sole products observed in reactions attempted under SN1 conditions. stackexchange.com

2 Bromomethyl 2 Ethyloxane As a Versatile Synthetic Intermediate

Carbon-Carbon Bond Forming Reactions

The presence of a bromomethyl group makes 2-(bromomethyl)-2-ethyloxane a prime candidate for reactions that construct new carbon-carbon bonds, a fundamental operation in the assembly of complex organic molecules.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.netmdpi.comrsc.org It is conceivable that this compound could participate in various palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-type coupling, the compound could react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govorganic-chemistry.orgnih.gov Similarly, Negishi and Stille couplings, employing organozinc and organotin reagents respectively, could also be viable pathways. sioc-journal.cn

The general scheme for a hypothetical Suzuki coupling reaction is presented below:

Table 1: Hypothetical Palladium-Catalyzed Suzuki Coupling of this compound

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃2-Arylmethyl-2-ethyloxane

This table represents a theoretical application and reaction conditions would require experimental optimization.

Challenges in these reactions might include the potential for β-hydride elimination if the organometallic partner possesses β-hydrogens, although this is less of a concern with a primary bromide. The choice of ligand on the palladium catalyst would be crucial to optimize reactivity and prevent side reactions. sioc-journal.cn

Alkylation of Carbanions and Enolates

As a primary alkyl halide, this compound is an excellent electrophile for the alkylation of carbanions and enolates. fiveable.melibretexts.orglibretexts.orgyoutube.com This reaction, proceeding via an SN2 mechanism, would involve the displacement of the bromide by a nucleophilic carbon, such as that from a malonic ester enolate or a ketone enolate. fiveable.melibretexts.orgsiue.edu

For example, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield a substituted malonic ester, which can be further manipulated synthetically.

Table 2: Hypothetical Alkylation of Diethyl Malonate with this compound

Enolate SourceAlkylating AgentBaseSolventProduct
Diethyl malonateThis compoundSodium ethoxideEthanolDiethyl 2-((2-ethyloxan-2-yl)methyl)malonate

This table illustrates a classic C-C bond-forming reaction; specific yields would depend on optimized conditions.

The use of sterically hindered bases like lithium diisopropylamide (LDA) could be employed for the regioselective alkylation of unsymmetrical ketones. libretexts.orgsiue.edu

Stereoselective Bond Formation

Given that this compound possesses a chiral center at the C2 position of the oxane ring (if synthesized from an enantiomerically enriched precursor), its use in C-C bond-forming reactions opens up possibilities for stereoselective synthesis. slideshare.netwiley-vch.deddugu.ac.inalrasheedcol.edu.iqinflibnet.ac.insaskoer.ca In reactions with other chiral molecules, diastereoselective outcomes would be expected. The stereochemistry of the starting material could influence the stereochemical outcome of the product, particularly in reactions where the chiral center is in proximity to the reacting site. ucsd.edu

For instance, the alkylation of a chiral enolate with racemic this compound could potentially lead to the kinetic resolution of the racemic mixture, or to the formation of diastereomeric products that could be separated.

Carbon-Heteroatom Bond Forming Reactions

The electrophilic nature of the bromomethyl group also makes this compound a suitable substrate for forming bonds between carbon and various heteroatoms through nucleophilic substitution. nih.govmasterorganicchemistry.comchemguide.co.uklibretexts.orgsavemyexams.comsavemyexams.comlibretexts.org

Oxygen and Nitrogen Functionalization

Reactions with oxygen and nitrogen nucleophiles would proceed readily. For example, treatment with an alkoxide would yield an ether, while reaction with an amine would produce a substituted amine. chemguide.co.uksavemyexams.com These are standard SN2 reactions where the nucleophile displaces the bromide ion. ucsd.edumasterorganicchemistry.com

Table 3: Hypothetical C-O and C-N Bond Formation with this compound

NucleophileReagentProduct
OxygenSodium methoxide2-Ethyl-2-(methoxymethyl)oxane
NitrogenAmmonia(2-Ethyloxan-2-yl)methanamine

These are fundamental nucleophilic substitution reactions.

Sulfur and Phosphorus Incorporations

Similarly, sulfur and phosphorus nucleophiles can be employed to introduce these heteroatoms. Thiolates would react to form thioethers, and phosphines could be used to generate phosphonium (B103445) salts, which are versatile intermediates in their own right, for example, in the Wittig reaction.

Table 4: Hypothetical C-S and C-P Bond Formation with this compound

NucleophileReagentProduct
SulfurSodium thiophenolate2-Ethyl-2-((phenylthio)methyl)oxane
PhosphorusTriphenylphosphine(2-Ethyloxan-2-ylmethyl)triphenylphosphonium bromide

These reactions would expand the synthetic utility of the title compound into organosulfur and organophosphorus chemistry.

Ring-Opening and Ring-Expansion Reactions of the 2-Ethyloxane Core

The tetrahydropyran (B127337) (oxane) ring is generally stable, but like other cyclic ethers, it can participate in ring-opening reactions under specific, often forceful, conditions. The substitution pattern of this compound influences the regiochemistry and feasibility of such transformations. Acid-catalyzed ring-opening, for instance, would involve protonation of the ether oxygen followed by nucleophilic attack. Due to the 2,2-disubstitution, both adjacent carbon atoms (C2 and C6) are sterically hindered, making nucleophilic attack challenging compared to unsubstituted oxane.

More intriguing are the potential ring-expansion and ring-contraction reactions, which can be used to access different heterocyclic systems. A plausible pathway for ring expansion involves converting the bromomethyl group into a better leaving group, which could trigger a rearrangement. For example, a reaction analogous to the Tiffeneau-Demjanov rearrangement could be envisioned. Such transformations are known in related systems; for instance, certain tetra-substituted tetrahydrofurans bearing an iodomethyl group have been shown to undergo ring expansion to form tetrahydropyran derivatives. researchgate.net A similar process starting from this compound could lead to the formation of a seven-membered oxepane (B1206615) ring, a valuable scaffold in its own right. Conversely, ring-contraction reactions of substituted tetrahydropyrans have also been reported, offering a potential route to functionalized tetrahydrofuran (B95107) derivatives. acs.org

The following table summarizes potential transformations of the 2-ethyloxane core:

Reaction TypePotential ReagentsPlausible Product TypeKey Principle
Ring-OpeningStrong acid (e.g., HBr, HI) with heat5-Bromo-5-(bromomethyl)heptan-1-olAcid-catalyzed ether cleavage
Ring-Expansion1. AgNO3/H2O (to form alcohol) 2. NaNO2/HCl (to form diazonium salt)3-Ethyloxepan-3-carbaldehydeTiffeneau-Demjanov type rearrangement
Ring-ContractionNitrite-catalyzed oxidation with bromide acs.orgSubstituted Acyl-tetrahydrofuranDehydrogenative dual functionalization acs.org

Synthetic Utility in Complex Chemical Structure Construction

The dual functionality of this compound makes it a powerful building block for constructing complex molecular architectures. The bromomethyl group serves as a reactive handle for nucleophilic substitution, while the oxane ring provides a stable, polar, and stereochemically defined segment.

The tetrahydropyran motif is a cornerstone in the structure of numerous complex natural products, particularly marine polycyclic ethers like maitotoxin. acs.orgclockss.org The synthesis of these intricate molecules relies on the availability of functionalized tetrahydropyran building blocks. nih.govmdpi.com this compound can serve as such a block. The primary bromide is an excellent electrophile for SN2 reactions, allowing it to be coupled with a wide range of nucleophiles.

This reactivity can be harnessed to construct polycyclic systems through several strategic approaches:

Intermolecular Coupling followed by Cyclization: The compound can be attached to another molecular fragment via substitution of the bromide. A subsequent intramolecular cyclization, such as a radical cyclization or an oxa-Michael addition, can then form a new ring fused or bridged to the oxane core. mdpi.com

Intramolecular Cyclization: After modification of the ethyl group to contain a nucleophilic center, an intramolecular SN2 reaction could lead to the formation of a spirocyclic or fused ring system.

Diels-Alder and other Pericyclic Reactions: While the saturated oxane ring itself is not a diene, it can be a substituent on a diene or dienophile, influencing the stereochemical outcome of cycloaddition reactions used to build polycyclic frameworks. rsc.org

The stereoselective synthesis of polysubstituted tetrahydropyrans is a significant area of research, with methods like acid-mediated cyclization of silylated alkenols being developed to create specific substitution patterns, including vicinal quaternary and tertiary centers. uva.es

The incorporation of tetrahydropyran rings into larger molecules can significantly influence their physical and biological properties. The cyclic ether structure imparts polarity, can participate in hydrogen bonding, and introduces a flexible, non-aromatic segment into a molecular backbone. These features are valuable in the design of advanced organic materials.

Biologically Active Molecules: Tetrahydrofuran and tetrahydropyran skeletons are found in a wide array of natural products and are key structural elements in pharmaceuticals, including analgesics and antibiotics. researchgate.netperfumerflavorist.com They are also important components of many flavor and fragrance compounds, where the cyclic ether contributes to the molecule's specific odor profile. perfumerflavorist.com

Complex Natural Product Synthesis: Substituted tetrahydropyrans are crucial intermediates in the synthesis of ladder-shaped polyethers, such as maitotoxin. The synthesis of these large, complex molecules requires a substantial supply of precisely functionalized building blocks, for which flow chemistry methods are sometimes developed. clockss.org

One of the most significant applications of this compound is in polymer chemistry, specifically as an initiator for controlled radical polymerization (CRP) techniques. sigmaaldrich.com The carbon-bromine bond in the bromomethyl group is suitably labile to initiate polymerization under the right conditions.

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. acs.org The success of ATRP relies on the use of an initiator, typically an alkyl halide, in conjunction with a transition-metal complex (e.g., a copper-ligand complex). acs.org

Any alkyl halide with an activating group on the α-carbon can potentially serve as an ATRP initiator. acs.org In this compound, the adjacent ether oxygen and the additional alkyl substituent provide sufficient activation for the C-Br bond to be homolytically cleaved by the catalyst complex, generating a radical that initiates the polymerization of vinyl monomers. The key advantage of using this molecule as an initiator is that every resulting polymer chain will have a 2-ethyloxane group at its α-terminus. This end-functionalization can impart valuable properties to the bulk polymer, such as:

Modified Solubility: The polar oxane ring can enhance the solubility of non-polar polymers in more polar solvents.

Surface Activity: In block copolymers, the polar head group can drive self-assembly into micelles or other nanostructures.

Adhesion and Wettability: The terminal ether group can improve the adhesive properties of the polymer or alter the wettability of surfaces coated with it. sigmaaldrich.com

Site for Further Chemistry: The oxane ring can be a site for post-polymerization modification if it contains other functional groups or if it is opened under specific conditions.

The table below illustrates the potential of this compound as an ATRP initiator for various monomers.

MonomerResulting PolymerProperties Conferred by the 2-Ethyloxane Terminus
StyrenePolystyrene with a terminal 2-ethyloxane groupIntroduces a polar head group to a non-polar polymer, potentially creating an amphiphilic macromolecule.
Methyl Methacrylate (MMA)Poly(methyl methacrylate) with a terminal 2-ethyloxane groupEnhances solubility in certain organic solvents and can influence the glass transition temperature.
n-Butyl AcrylatePoly(n-butyl acrylate) with a terminal 2-ethyloxane groupModifies the properties of the resulting elastomer, potentially affecting its surface energy and adhesive characteristics.
Acrylic Acid (protected, then deprotected)Poly(acrylic acid) with a terminal 2-ethyloxane groupCreates a well-defined polyelectrolyte with a unique, non-ionic terminal group, suitable for hydrogels or pH-responsive materials. sigmaaldrich.com

Advanced Spectroscopic Characterization and Mechanistic Insights for 2 Bromomethyl 2 Ethyloxane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic compounds in solution. longdom.org For 2-(Bromomethyl)-2-ethyloxane, the presence of a quaternary chiral center at the C2 position of the oxane ring introduces significant complexity and rich stereochemical information into its NMR spectra.

The chirality at C2 renders the geminal protons of the adjacent methylene (B1212753) groups (the -CH₂- in the ethyl group and the -CH₂Br group) diastereotopic. masterorganicchemistry.com This means they are chemically non-equivalent and will exhibit different chemical shifts, appearing as distinct signals in the ¹H NMR spectrum. masterorganicchemistry.com These protons would each appear as a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to protons on the neighboring carbon.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are vital for establishing the connectivity of protons within the molecule. longdom.org Cross-peaks in a COSY spectrum would confirm the coupling relationships between the diastereotopic protons and adjacent protons in the ethyl group and the oxane ring. longdom.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule. uci.edu For instance, NOE correlations between the protons of the ethyl group and specific protons on the oxane ring can help define the spatial orientation of the substituents.

The oxane ring itself is not planar and typically adopts a chair conformation to minimize steric strain. The two substituents at C2 (ethyl and bromomethyl) will occupy specific positions in this conformation. Conformational analysis, often aided by variable-temperature NMR studies, can provide insights into the dynamics of ring-flipping and the energetic preference for different conformers. asianpubs.orgdiva-portal.org The coupling constants (³J values) between vicinal protons on the oxane ring are particularly informative, as their magnitude depends on the dihedral angle between the protons, as described by the Karplus equation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are illustrative and based on standard chemical shift ranges and coupling constant principles.

¹H NMR Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
Hₐ (CH₂Br) 3.55 d J(Hₐ, Hₓ) = 10.5 (geminal)
Hₓ (CH₂Br) 3.45 d J(Hₓ, Hₐ) = 10.5 (geminal)
Hₑ (CH₂CH₃) 1.70 dq J(Hₑ, Hᵩ) = 14.0 (geminal), J(Hₑ, CH₃) = 7.5 (vicinal)
Hᵩ (CH₂CH₃) 1.60 dq J(Hᵩ, Hₑ) = 14.0 (geminal), J(Hᵩ, CH₃) = 7.5 (vicinal)
CH₂CH₃ 0.90 t J(CH₃, CH₂) = 7.5 (vicinal)
Ring Protons 1.40 - 1.90, 3.50 - 3.80 m -
¹³C NMR Assignment Predicted Chemical Shift (δ, ppm)
C2 (Quaternary) 75.0
CH₂Br 38.0
CH₂CH₃ 28.0
CH₂CH₃ 8.0
C6 (Ring) 68.0

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. utdallas.edu In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. gbiosciences.com

For this compound, the mass spectrum is expected to be particularly informative due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively). libretexts.orgmsu.edu Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M⁺ and M+2 peak) separated by two m/z units, with a relative intensity ratio of approximately 1:1. chemguide.co.uk This isotopic signature is a definitive marker for the presence of bromine.

The fragmentation of the molecular ion of this compound would likely proceed through several key pathways common to ethers and halogenated alkanes:

Alpha-Cleavage: This is a dominant fragmentation pathway for ethers, involving the cleavage of a bond adjacent to the oxygen atom. miamioh.edu This can result in the loss of the ethyl radical ([M - C₂H₅]⁺) or the bromomethyl radical ([M - CH₂Br]⁺), leading to the formation of a stable oxonium ion.

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom ([M - Br]⁺).

Ring Opening and Subsequent Fragmentation: The oxane ring can undergo cleavage, followed by a series of rearrangements and further fragmentation, leading to a complex pattern of lower mass ions. arizona.edu

Loss of HBr: Elimination of a hydrogen bromide molecule could occur, leading to a peak at [M - HBr]⁺•.

The elucidation of these pathways is aided by high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, allowing for the determination of the elemental composition of each fragment ion. nih.gov

Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS Molecular Weight of C₇H₁₃BrO: 208.01 (using ⁷⁹Br) and 210.01 (using ⁸¹Br)

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Fragmentation Pathway
208 / 210 [C₇H₁₃BrO]⁺• Molecular Ion (M⁺•)
179 / 181 [C₆H₁₀BrO]⁺ Loss of •CH₃ (from ethyl group)
129 [C₇H₁₃O]⁺ Loss of •Br
115 / 117 [C₂H₄Br]⁺ Fragmentation involving ring cleavage
109 [C₆H₁₃O]⁺ Alpha-cleavage: Loss of •CH₂Br
81 [C₅H₉O]⁺ Ring fragmentation
57 [C₄H₉]⁺ Alkyl fragment (butyl cation)
43 [C₃H₇]⁺ Alkyl fragment (propyl cation)

Infrared (IR) and Raman Spectroscopic Studies on Molecular Vibrations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. pg.edu.pl For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Absorptions in the 2850-2975 cm⁻¹ region corresponding to the stretching of C-H bonds in the ethyl group and the oxane ring. docbrown.info

C-O-C Stretching: A strong, characteristic band for the ether linkage, typically appearing in the 1150-1050 cm⁻¹ region. vscht.cz

CH₂ and CH₃ Bending: Vibrations around 1470 cm⁻¹ (CH₂ scissoring) and 1380 cm⁻¹ (CH₃ symmetric bending). vscht.cz

C-Br Stretching: A moderately intense absorption in the fingerprint region, typically between 650 and 550 cm⁻¹, which is indicative of the bromoalkane functional group. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a laser interacts with the molecule, and the scattered light is analyzed. nih.gov A vibrational mode is Raman active if it causes a change in the molecule's polarizability. ksu.edu.sa Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and skeletal vibrations, making it an excellent complement to IR. For this compound, the Raman spectrum would highlight:

Symmetric C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region.

C-C Skeletal Vibrations: The carbon backbone of the oxane ring and ethyl group would produce characteristic bands in the 800-1200 cm⁻¹ range. nih.gov

C-Br Stretching: The carbon-bromine bond vibration is also Raman active and would appear in the 650-550 cm⁻¹ region.

Table 3: Predicted Principal Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
C-H Asymmetric/Symmetric Stretching 2850 - 2975 Strong Strong
CH₂ Bending (Scissoring) ~1470 Medium Medium
CH₃ Bending ~1380 Medium Medium
C-O-C Asymmetric Stretching 1150 - 1050 Strong Weak
C-C Skeletal Stretching 800 - 1200 Medium-Weak Strong

Time-Resolved Spectroscopic Investigations of Reaction Dynamics

Time-resolved spectroscopy provides unparalleled insight into the transient mechanisms of chemical reactions, allowing for the direct observation of short-lived intermediates and transition states on timescales ranging from femtoseconds to milliseconds. stfc.ac.uktaylorfrancis.com A key application for this compound would be to study the dynamics of a photochemical reaction, such as the photolysis of the carbon-bromine bond.

This could be investigated using a pump-probe experimental setup. mpg.de In this approach:

Pump: An ultrafast laser pulse (the "pump" pulse), tuned to an appropriate ultraviolet wavelength, would be used to excite the molecule and initiate the cleavage of the C-Br bond. This homolytic cleavage would generate a radical pair: the 2-ethyl-oxane-2-ylmethyl radical and a bromine radical.

Probe: A second, time-delayed laser pulse (the "probe" pulse) monitors the changes in the system following excitation. stfc.ac.uk The probe could be a broadband pulse for transient absorption spectroscopy or a specific wavelength for time-resolved IR or Raman spectroscopy. rsc.org

By varying the time delay between the pump and probe pulses, one can construct a "movie" of the reaction dynamics. mpg.de Time-resolved transient absorption spectroscopy would track the disappearance of the ground-state absorption of the parent molecule and the appearance of new absorption bands corresponding to the radical intermediates. Time-resolved vibrational spectroscopy could monitor the disappearance of the C-Br vibrational mode and the emergence of new modes associated with the radical species.

These experiments can reveal critical information about the primary photochemical event, including the timescale of bond cleavage, the influence of the solvent on the reaction (e.g., solvent cage effects), and the rates of subsequent processes like radical recombination or reaction with the solvent. researchgate.netuni-hamburg.de

Table 4: Conceptual Framework for a Time-Resolved Study of C-Br Bond Photolysis

Time Delay Event Spectroscopic Signature (Transient Absorption)
t < 0 Pre-excitation Ground-state absorption of this compound.
t = 0 Pump Pulse Excitation Depletion of ground-state absorption (ground-state bleach).
0 < t < 1 ps C-Br Bond Cleavage Rapid appearance of new absorption bands from the nascent radical pair.
1 ps < t < 100 ps Geminate Recombination / Solvent Relaxation Decay of the initial radical signal as some pairs recombine within the solvent cage. Spectral shifts due to solvent reorganization around the radicals.

Computational and Quantum Chemical Investigations of 2 Bromomethyl 2 Ethyloxane

Theoretical Elucidation of Reaction Mechanisms and Transition States

A comprehensive theoretical study of 2-(Bromomethyl)-2-ethyloxane would involve mapping the potential energy surfaces for its various potential reactions, such as nucleophilic substitution at the bromomethyl group or ring-opening reactions. Using quantum chemical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), researchers could identify the structures of transition states connecting reactants to products.

For a typical SN2 reaction involving a nucleophile (Nu-) attacking the bromomethyl group, the reaction pathway could be modeled to determine the activation energy barrier.

Hypothetical Reaction Coordinate for an SN2 Reaction

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nu- 0
Transition State [Nu···CH2(C6H12O)···Br]- ΔE‡

This table is illustrative of data that would be generated from such a study.

Electronic Structure and Bonding Analysis

The electronic structure of this compound could be investigated through various computational techniques. A Natural Bond Orbital (NBO) analysis, for instance, would provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds. The analysis would likely confirm the expected sp3 hybridization for the carbon atoms in the oxane ring and the ethyl group.

Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond, indicating its role as the primary site for nucleophilic attack.

Conformational Analysis and Energetic Landscaping

The oxane ring in this compound can adopt several conformations, with the chair form being the most likely ground state. A detailed conformational analysis would involve systematically rotating the rotatable bonds, such as the C-C bond of the ethyl group and the C-C bond connecting the bromomethyl group, to identify all stable conformers.

Calculated Relative Energies of Hypothetical Conformers

Conformer Description Relative Energy (kcal/mol)
Chair-1 Equatorial ethyl, axial bromomethyl 0.0
Chair-2 Axial ethyl, equatorial bromomethyl Value

This table represents the type of data that would result from a conformational analysis.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. For this compound, methods such as DFT could be employed to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) can be predicted with high accuracy.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

Predicted 13C NMR Chemical Shifts (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm)
C(O) in oxane ring Value
C(Br) Value
CH2 in ethyl group Value

This table is a representation of predicted spectroscopic data.

Integration of Theoretical and Experimental Data for Mechanistic Understanding

The ultimate goal of such computational studies would be to integrate the theoretical findings with experimental data. For example, experimentally determined reaction rates could be compared with the computationally derived activation energies to validate the proposed reaction mechanism. Similarly, the predicted IR and NMR spectra would be compared with experimentally recorded spectra to confirm the identity and purity of this compound. This synergy between theory and experiment provides a powerful approach to understanding the chemical behavior of molecules.

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